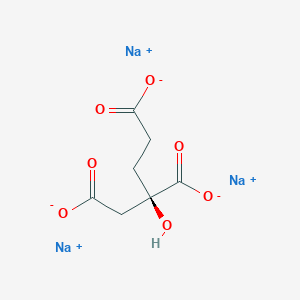
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Overview
Description
“2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” is also known as UV-1577 . It is a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers . It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues .
Synthesis Analysis
The synthesis of “2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” involves several steps. For instance, one method involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of “2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” is represented by the empirical formula C27H27N3O2 . It has a molecular weight of 425.52 .Chemical Reactions Analysis
The chemical reactions involving “2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” are complex and can involve intra- and intermolecular charge transfer (CT) states .Physical And Chemical Properties Analysis
“2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol” has a melting point of 147-151°C (lit.) . It is soluble in methyl methacrylate (15 mg/mL at 20 °C), methylene chloride (169 mg/mL at 20 °C), chloroform (254 mg/mL at 20 °C), and toluene (51 mg/mL at 20 °C) .Scientific Research Applications
Corrosion Inhibition
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol derivatives exhibit significant corrosion inhibition properties. For instance, Singh et al. (2018) demonstrated that triazine derivatives like HT-1, HT-2, and HT-3 showed high corrosion inhibition efficiencies for mild steel in hydrochloric acid, highlighting their potential in corrosion protection applications (Singh et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized in the development of organic light-emitting diodes (OLEDs). Research by Liu et al. (2018) involved the synthesis of aggregation-induced emission (AIE) fluorophores using 4,6-diphenyl-1,3,5-triazine. These materials displayed reversible piezofluorochromic behavior and were used in high-performance nondoped sky-blue OLEDs (Liu et al., 2018).
Photophysical and Photochemical Properties
The compound's derivatives have been studied for their photophysical and photochemical properties. For instance, Demirbaş et al. (2013) synthesized metal-free and metallophthalocyanines bearing triazine units, examining their photophysical and photochemical properties in various solvents, which could be relevant in photodynamic therapy or solar cell applications (Demirbaş et al., 2013).
Electrochromic Applications
The electrochemical properties of derivatives of this compound have been explored for electrochromic applications. Ak et al. (2006) synthesized a monomer for electrochromic devices, indicating the versatility of this compound in material science (Ak et al., 2006).
Mechanism of Action
properties
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMLANYBOTORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273255 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
CAS RN |
3202-86-6 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



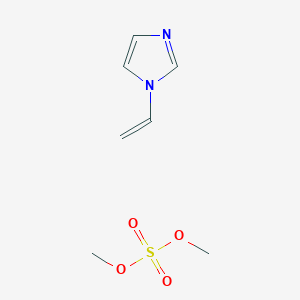



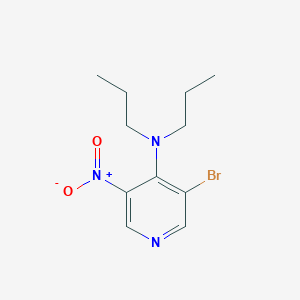

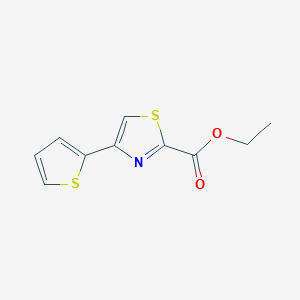
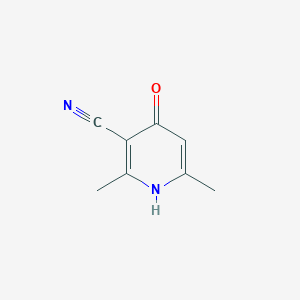
![6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B3259493.png)




